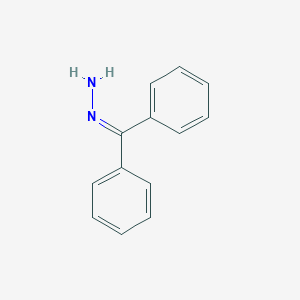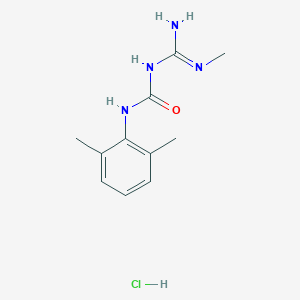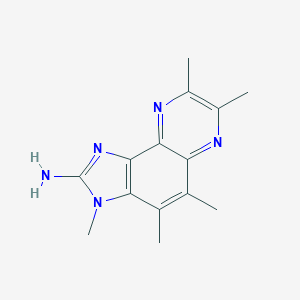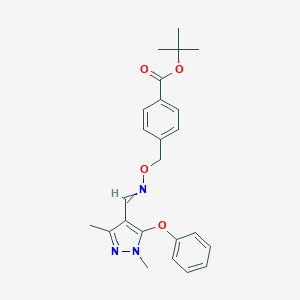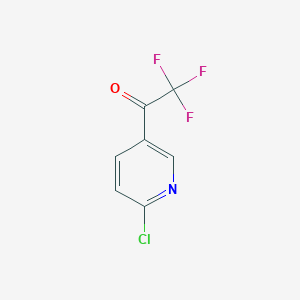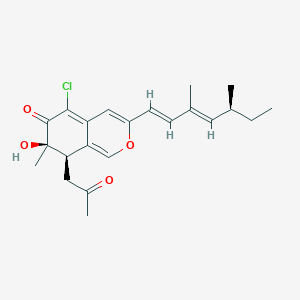
Isochromophilone IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochromophilone IIa is a naturally occurring compound belonging to the azaphilone family, which are known for their structural diversity and significant biological activities. This compound was first isolated from the cultures of the fungus Penicillium multicolor FO-2338
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochromophilone IIa is typically obtained from the cultured broth of Penicillium multicolor FO-2338. The compound is isolated as a yellow powder, and its structure is elucidated using techniques such as high-resolution electron ionization mass spectrometry (HREI-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily produced through fermentation processes involving the cultivation of Penicillium multicolor in suitable growth media. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Isochromophilone IIa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its azaphilone skeleton, which contains reactive sites such as the chlorine atom and the isochroman scaffold.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Isochromophilone IIa serves as a valuable intermediate in the synthesis of other complex molecules due to its reactive functional groups.
Medicine: this compound has demonstrated significant inhibitory effects on the binding of gp120 to CD4, which is crucial in the context of HIV research.
Mechanism of Action
Comparison with Similar Compounds
Isochromophilone IIa is part of a broader family of azaphilone compounds, which include:
Isochromophilone I: Similar in structure but contains a γ-lactone ring instead of the 2-oxopropyl moiety found in this compound.
Sclerotioramine: Another azaphilone compound with a different substitution pattern on the isochroman scaffold.
Ochrephilone: Shares the azaphilone skeleton but differs in the functional groups attached to the core structure.
Uniqueness: this compound is unique due to its specific combination of functional groups, including the chlorine atom and the 2-oxopropyl moiety. These features contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
154170-71-5 |
|---|---|
Molecular Formula |
C22H27ClO4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |
InChI Key |
QEPMTPAOVMUVBT-VOQBEJNXSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Synonyms |
isochromophilone II isochromophilone IIa isochromophilone II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


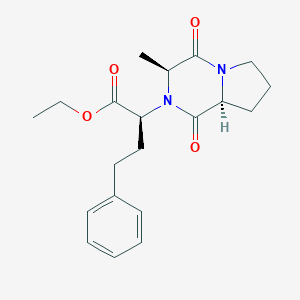
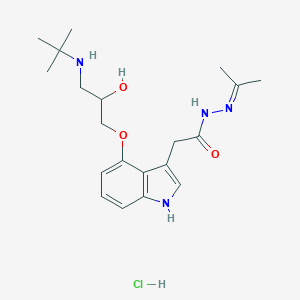
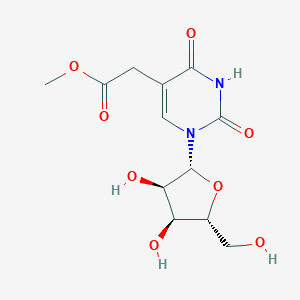
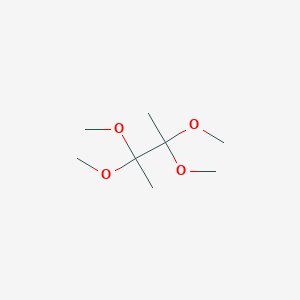
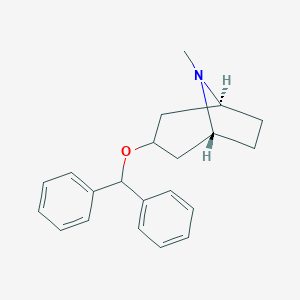


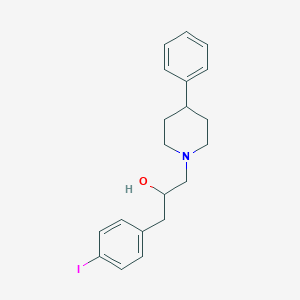
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
